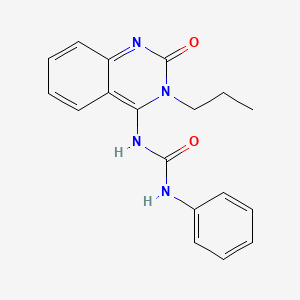![molecular formula C36H40P2S B14096896 [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, and industry. This compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane involves multiple steps, including the formation of the phosphanyl and thiophenyl groups. Typical synthetic routes may involve:
Formation of the Phosphanyl Group: This can be achieved through the reaction of a suitable phosphine precursor with the desired aryl halide under conditions such as palladium-catalyzed coupling.
Formation of the Thiophenyl Group: This step may involve the cyclization of a suitable diene with sulfur sources under acidic or basic conditions.
Coupling Reactions: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the thiophenyl group, leading to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while reduction of the thiophenyl group produces thiols.
Applications De Recherche Scientifique
Chemistry
Catalysis: Organophosphorus compounds are often used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The unique structure of such compounds can be exploited in the design of new pharmaceuticals with specific biological activities.
Biological Probes: They can be used as probes to study biological processes at the molecular level.
Industry
Agriculture: Organophosphorus compounds are used in the formulation of pesticides and herbicides.
Polymer Industry: They can be used as additives to improve the properties of polymers.
Mécanisme D'action
The mechanism of action of [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane involves its interaction with specific molecular targets. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to form active catalytic species.
Biological Activity: It may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with applications in catalysis and organic synthesis.
Dibenzylphosphine: Another organophosphorus compound with similar reactivity but different structural features.
Uniqueness
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C36H40P2S |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
[3-[4-(3,5-dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane |
InChI |
InChI=1S/C36H40P2S/c1-23-20-24(2)22-27(21-23)37-33-26(4)39-25(3)31(33)32-30-18-19-36(7,35(30,5)6)34(32)38(28-14-10-8-11-15-28)29-16-12-9-13-17-29/h8-17,20-22,30,37H,18-19H2,1-7H3 |
Clé InChI |
HHXBXRUJMMLUGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)PC2=C(SC(=C2C3=C(C4(CCC3C4(C)C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)


![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096914.png)
